(S)-1-(Pyrrolidin-2-ylmethyl)-2,5-dihydro-1H-pyrrole
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Overview
Description
1H-PYRROLE, 2,5-DIHYDRO-1-[(2S)-2-PYRROLIDINYLMETHYL]- is a heterocyclic organic compound with the molecular formula C9H14N2. This compound is characterized by a pyrrole ring fused with a pyrrolidine ring, making it a unique structure in the realm of organic chemistry. It is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRROLE, 2,5-DIHYDRO-1-[(2S)-2-PYRROLIDINYLMETHYL]- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-PYRROLE, 2,5-DIHYDRO-1-[(2S)-2-PYRROLIDINYLMETHYL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include various N-substituted pyrroles, pyrrole-2,5-dione derivatives, and other functionalized pyrrole compounds.
Scientific Research Applications
1H-PYRROLE, 2,5-DIHYDRO-1-[(2S)-2-PYRROLIDINYLMETHYL]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1H-PYRROLE, 2,5-DIHYDRO-1-[(2S)-2-PYRROLIDINYLMETHYL]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Pyrroline: Another pyrrole derivative with similar structural features.
2,5-Dihydropyrrole: A simpler analog with a similar core structure.
N-Substituted Pyrroles: A broad class of compounds with varying substituents on the nitrogen atom.
Uniqueness: 1H-PYRROLE, 2,5-DIHYDRO-1-[(2S)-2-PYRROLIDINYLMETHYL]- is unique due to its fused pyrrole-pyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H16N2 |
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Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]-2,5-dihydropyrrole |
InChI |
InChI=1S/C9H16N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h1-2,9-10H,3-8H2/t9-/m0/s1 |
InChI Key |
BVQLRRUDBWMEOO-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2CC=CC2 |
Canonical SMILES |
C1CC(NC1)CN2CC=CC2 |
Origin of Product |
United States |
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